molecular formula C6H11N3 B3106468 (S)-2-(Piperazin-2-yl)acetonitrile CAS No. 1589082-26-7

(S)-2-(Piperazin-2-yl)acetonitrile

Cat. No. B3106468
CAS RN: 1589082-26-7
M. Wt: 125.17
InChI Key: TVKAZNBVXZKTAV-LURJTMIESA-N
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Description

(S)-2-(Piperazin-2-yl)acetonitrile, also known as (S)-2-Pyridin-2-yl-2-(piperazin-2-yl)acetonitrile or PPAN, is a chemical compound that has been widely used in scientific research. It is a chiral molecule that belongs to the class of acetonitriles and has a molecular weight of 208.3 g/mol. PPAN has been found to exhibit a range of biological activities, making it a valuable tool for investigating the mechanisms underlying various physiological and pathological processes.

Scientific Research Applications

Electrochemical Synthesis

In a study by Amani et al. (2012), the electrochemical oxidation of 4-(piperazin-1-yl)phenols, similar in structure to (S)-2-(Piperazin-2-yl)acetonitrile, was explored for synthesizing highly conjugated bisindolyl-p-quinone derivatives. This process involves a unique regioselectivity in the presence of indole derivatives, suggesting potential applications in organic synthesis and electrochemical reactions (Amani, Khazalpour, & Nematollahi, 2012).

Antimicrobial Agent Synthesis

Zaidi et al. (2021) demonstrated the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons with excellent yields. These compounds, structurally related to this compound, showed potent antimicrobial activities, suggesting their potential as antimicrobial agents (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).

Copper(II) Complex Synthesis

Research by Sujatha et al. (2000) involved synthesizing Cu(II) complexes with Mannich base ligands, including derivatives of piperazine. These complexes exhibited unique redox properties in acetonitrile, indicating their significance in the study of copper complexes and their electrochemical applications (Sujatha, Rajendiran, Kannappan, Venkatesan, & Rao, 2000).

Synthesis of Chromenes and Chromeno[3,4-c]pyridines

Mekky and Sanad (2019) reported the preparation of novel bis(chromenes) and bis(chromeno[3,4-c]pyridines) incorporating piperazine moieties. This synthesis suggests potential applications in the development of novel organic compounds with various industrial and research implications (Mekky & Sanad, 2019).

Inclusion Complexes with Acetonitrile

Huuskonen and Rissanen (1995) explored the formation of acetonitrile inclusion complexes with piperazine-based macrocycles. This research has implications for understanding molecular interactions and could have applications in molecular design and supramolecular chemistry (Huuskonen & Rissanen, 1995).

properties

IUPAC Name

2-[(2S)-piperazin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKAZNBVXZKTAV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Piperazin-2-yl)acetonitrile
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(S)-2-(Piperazin-2-yl)acetonitrile
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(S)-2-(Piperazin-2-yl)acetonitrile
Reactant of Route 4
(S)-2-(Piperazin-2-yl)acetonitrile
Reactant of Route 5
(S)-2-(Piperazin-2-yl)acetonitrile
Reactant of Route 6
(S)-2-(Piperazin-2-yl)acetonitrile

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